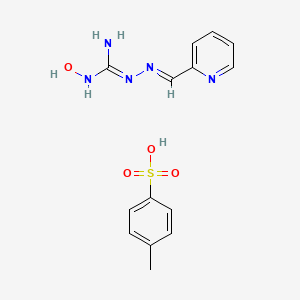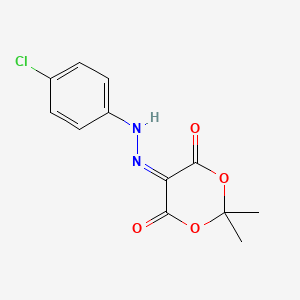![molecular formula C18H24IN3O5 B14423302 N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline CAS No. 86938-24-1](/img/structure/B14423302.png)
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline is a complex organic compound that features a carboxylic acid group, an iodinated aniline moiety, and a proline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline typically involves multiple steps, starting with the iodination of aniline to form 4-iodoaniline. This is followed by the coupling of 4-iodoaniline with a carboxylic acid derivative to form the intermediate compound. The final step involves the coupling of this intermediate with L-alanyl-L-proline under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The iodinated aniline moiety can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the iodine atom.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific proteins or enzymes.
Industry: Used in the development of novel materials and as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated aniline moiety can facilitate binding to hydrophobic pockets, while the peptide backbone can interact with amino acid residues through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-Carboxy-3-(4-aminophenyl)propyl]-L-alanyl-L-proline: Similar structure but lacks the iodine atom.
N-[1-Carboxy-3-(4-bromoanilino)propyl]-L-alanyl-L-proline: Similar structure with bromine instead of iodine.
N-[1-Carboxy-3-(4-chloroanilino)propyl]-L-alanyl-L-proline: Similar structure with chlorine instead of iodine.
Uniqueness
The presence of the iodine atom in N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline makes it unique compared to its analogs. The iodine atom can enhance the compound’s binding affinity to certain targets due to its larger size and ability to participate in halogen bonding. This can result in improved biological activity and specificity.
Propriétés
Numéro CAS |
86938-24-1 |
|---|---|
Formule moléculaire |
C18H24IN3O5 |
Poids moléculaire |
489.3 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[1-carboxy-3-(4-iodoanilino)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24IN3O5/c1-11(16(23)22-10-2-3-15(22)18(26)27)21-14(17(24)25)8-9-20-13-6-4-12(19)5-7-13/h4-7,11,14-15,20-21H,2-3,8-10H2,1H3,(H,24,25)(H,26,27)/t11-,14?,15-/m0/s1 |
Clé InChI |
OUXDOHAPLGPGFU-NGKXAEKTSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(CCNC2=CC=C(C=C2)I)C(=O)O |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NC(CCNC2=CC=C(C=C2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


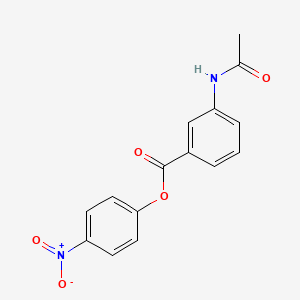

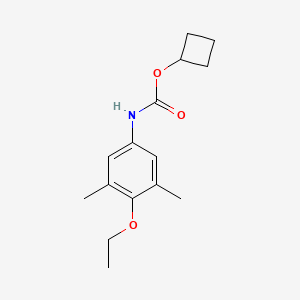
![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
methanone](/img/structure/B14423254.png)
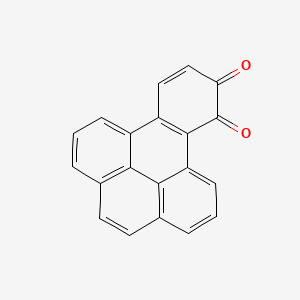
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)

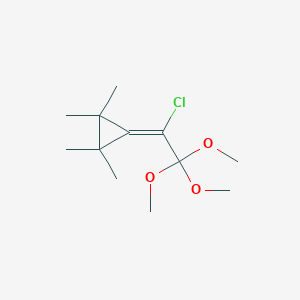

![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)

